Dimethylmercury

描述

Historical Context and Evolution of Dimethylmercury Research

The history of this compound is marked by its early synthesis and the subsequent, often tragic, discoveries of its extreme toxicity. The compound was first synthesized in 1857 by George Buckton. nih.gov Early research into organomercury compounds led to devastating consequences, with reports of fatal poisonings of laboratory workers in 1865 who were accidentally exposed to the chemical. nih.gov

For a period, this compound was utilized in specific research applications, such as a reference material in nuclear magnetic resonance (NMR) spectroscopy for the detection of mercury. diva-portal.orgwikipedia.org However, due to its high toxicity, it has largely been replaced by safer alternatives like diethylmercury (B1204316) and other less toxic mercury salts. wikipedia.org

A pivotal moment in the history of this compound research was the death of Karen Wetterhahn, a chemistry professor at Dartmouth College, in 1997. ucsd.edu Wetterhahn died from mercury poisoning ten months after spilling a few drops of this compound on her latex-gloved hand. ucsd.edu This incident brought to light the compound's ability to rapidly permeate standard laboratory gloves, a fact that was not widely known at the time. medium.comresearchgate.net Dr. Wetterhahn's death served as a critical wake-up call to the scientific community, leading to a significant re-evaluation of safety protocols for handling highly toxic substances and a deeper awareness of the limitations of personal protective equipment. medium.comunm.edu

In the environment, the presence of this compound and its degradation product, methylmercury (B97897), was reported in 1969 by Swedish researchers who found it in the bottom sediments of mercury-contaminated waters and in decaying fish. acs.org This discovery was a key step in understanding the environmental fate of mercury.

Table 1: Timeline of Key Events in this compound Research

| Year | Event | Significance |

| 1857 | First synthesis of this compound by George Buckton. nih.gov | Marked the beginning of scientific study of this organomercury compound. |

| 1865 | Deaths of two laboratory workers from this compound exposure. nih.gov | First recorded fatalities, highlighting its extreme toxicity early on. |

| 1969 | Discovery of this compound in contaminated sediments and fish in Sweden. acs.org | Provided early evidence of its presence and formation in the environment. |

| 1997 | Death of chemist Karen Wetterhahn from accidental exposure. ucsd.edu | Led to a major reassessment of laboratory safety protocols and awareness of its permeability through latex gloves. medium.comresearchgate.net |

Significance of this compound within Broader Mercury Biogeochemical Cycles

This compound plays a complex and significant role in the global biogeochemical cycling of mercury. journaldephysique.org It is one of the organic forms of mercury found in the environment, alongside the more commonly studied methylmercury. nih.govresearchgate.net While inorganic mercury is released into the environment from both natural and anthropogenic sources, it can be converted into more toxic organic forms through microbial and chemical processes in aquatic systems. wikipedia.org

This compound is found in various aquatic environments, including the surface and deep waters of the ocean. uconn.edu Its formation can occur through both biotic and abiotic pathways. nih.gov Research has shown that this compound can be formed from methylmercury in the presence of sulfide (B99878) minerals and organic compounds containing reduced sulfur groups (thiols). uconn.edu The decomposition of the bis(methylmercuric(II)) sulfide complex is one identified abiotic pathway for this compound production in sulfidic aqueous solutions. rsc.orgosti.gov

A crucial aspect of this compound's significance is its role as a potential source of methylmercury, the form of mercury that bioaccumulates most effectively in aquatic food webs. uconn.eduucsd.edu In marine waters, this compound is unstable and can decompose to form methylmercury. nih.gov This degradation can be driven by several processes, including photochemical degradation (photodecomposition) in sunlit waters and sulfide-mediated decomposition. diva-portal.orgacs.orgnih.gov Recent studies, particularly in productive upwelling systems like the California Current, have demonstrated that the demethylation of this compound can be a significant, and in some cases the major, source of methylmercury in surface waters. ucsd.edunih.govescholarship.orgacs.org This challenges the previous understanding that methylmercury in these environments is primarily formed from the methylation of inorganic mercury. acs.org

Current Research Landscape and Knowledge Gaps Regarding this compound

Recent advancements in analytical techniques have allowed for more sensitive and accurate measurements of this compound in environmental samples, which is crucial for understanding its distribution and cycling. nih.govresearchgate.net For instance, methods involving thermal desorption, gas chromatography, and cold vapor atomic fluorescence spectrometry (CVAFS) have been validated for determining this compound concentrations in air, water, and sediment. nih.govwa.gov

Despite progress, several key knowledge gaps remain. The bioaccumulative potential of this compound itself is not well understood. vliz.be Furthermore, while studies in specific regions have highlighted its importance as a methylmercury source, a global understanding of its contribution is still developing. nih.gov The stability of this compound and the rates of its degradation under various environmental conditions are also areas that require further research to improve the accuracy of biogeochemical models of mercury cycling. diva-portal.orgnih.gov The tragic death of Karen Wetterhahn underscored a critical gap in knowledge regarding the permeability of protective materials to certain chemicals, a lesson that continues to influence laboratory safety practices. medium.com

Table 2: Current Research Focus and Knowledge Gaps

| Research Area | Current Focus | Knowledge Gaps |

| Formation Pathways | Investigating abiotic formation from methylmercury in the presence of sulfides. uconn.edursc.org | The full range of biotic and abiotic formation mechanisms in diverse environments. osti.gov |

| Degradation Pathways | Quantifying photochemical and sulfide-mediated degradation rates. diva-portal.orgacs.org | The relative importance of different degradation pathways under various environmental conditions. |

| Role in Methylmercury Production | Assessing its contribution to methylmercury in specific oceanic regions like upwelling systems. ucsd.edunih.gov | A comprehensive global assessment of its role as a source of methylmercury. |

| Analytical Methods | Development and validation of sensitive detection methods for environmental samples. nih.govresearchgate.net | Continued improvement of in-situ and real-time measurement techniques. |

| Bioaccumulation | Primarily focused on its degradation product, methylmercury. | The direct bioaccumulative potential and trophic transfer of this compound itself. vliz.be |

Structure

2D Structure

属性

IUPAC Name |

dimethylmercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH3.Hg/h2*1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATZBPOVXVPIOMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

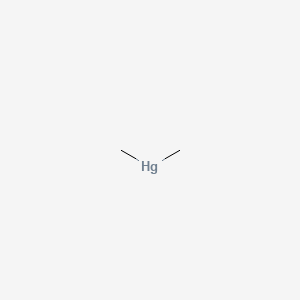

C[Hg]C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(CH3)2Hg, CH3HgCH3, C2H6Hg | |

| Record name | DIMETHYL MERCURY | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1304 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | dimethylmercury | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dimethylmercury | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047742 | |

| Record name | Dimethylmercury | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid with a mild sweet odor; [Olson, p. 622] Flammable liquid, insoluble in water; [Sullivan, p. 979], COLOURLESS LIQUID. | |

| Record name | Dimethylmercury | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2196 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL MERCURY | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1304 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

92 °C | |

| Record name | DIMETHYL MERCURY | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1304 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

5 °C | |

| Record name | DIMETHYL MERCURY | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1304 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | DIMETHYL MERCURY | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1304 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Density (at 20 °C): 3.05 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.5 | |

| Record name | DIMETHYL MERCURY | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1304 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 7.96 | |

| Record name | DIMETHYL MERCURY | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1304 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

62.3 [mmHg], Vapor pressure, kPa at 20 °C: 8.8 | |

| Record name | Dimethylmercury | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2196 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL MERCURY | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1304 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

593-74-8 | |

| Record name | Dimethylmercury | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylmercury | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercury, dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethylmercury | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylmercury | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLMERCURY | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C60TQU15XY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYL MERCURY | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1304 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-42 °C | |

| Record name | DIMETHYL MERCURY | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1304 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies and Formation Pathways of Dimethylmercury

Early Synthetic Routes for Dimethylmercury and Their Mechanistic Aspects

The synthesis of this compound has a history dating back to the mid-19th century. One of the earliest reported preparations was by George Buckton in 1857, who synthesized DMHg by reacting methylmercury (B97897) iodide with potassium cyanide:

2 CH₃HgI + 2 KCN → Hg(CH₃)₂ + 2 KI + (CN)₂ + Hg wikipedia.org

Edward Frankland later discovered a method involving the reaction of sodium amalgam with methyl halides wikipedia.org. Another significant early development involved the reaction of mercury(II) ion with methylcobalamin (B1676134) (a form of vitamin B₁₂), which was shown to produce various organomercury species, including DMHg acs.org. These early methods laid the groundwork for understanding organometallic mercury chemistry, although mechanistic details were less elucidated compared to modern techniques.

Modern Laboratory Synthesis Techniques for this compound

Contemporary laboratory synthesis of this compound typically employs more controlled and efficient methods. A common approach involves the alkylation of mercuric chloride (HgCl₂) with organometallic reagents such as methyllithium (B1224462) (LiCH₃) wikipedia.org:

HgCl₂ + 2 LiCH₃ → Hg(CH₃)₂ + 2 LiCl

Alternatively, methods similar to the historical ones, such as reacting methylmercury iodide with potassium cyanide, are also utilized . To ensure the high purity required for research, techniques like vacuum distillation under inert conditions are employed. The identity and purity of the synthesized DMHg are then validated using spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry . Stability is maintained by storing the compound in sealed, dark glass vessels under an inert atmosphere, such as argon, to prevent photodegradation and oxidation .

Abiotic Formation of this compound in Environmental Systems

This compound can be formed abiotically in various environmental compartments through several pathways, often involving monomethylmercury (MMHg) as a precursor.

Reduced sulfur species, particularly sulfide (B99878) (HS⁻ or S²⁻), play a significant role in the abiotic transformation of mercury species. Research suggests that DMHg can form through the decomposition of binuclear bis(methylmercuric(II)) sulfide complexes, ((CH₃Hg)₂S), which are formed from the reaction of monomethylmercury (MMHg) with sulfide researchgate.netrsc.orgfrontiersin.orgnih.gov. The equilibrium for the formation of this complex is described as:

2 CH₃Hg⁺ + HS⁻ ⇌ (CH₃Hg)₂S researchgate.net

This complex is relatively stable, with a reported log K value of 26.0 ± 0.2 researchgate.net. Subsequently, (CH₃Hg)₂S can decompose to form this compound and mercury sulfide (HgS) researchgate.netrsc.orgnih.gov. A first-order rate constant for this decomposition has been reported as k = 1.5 ± 0.4 x 10⁻⁶ h⁻¹ researchgate.net.

Another proposed mechanism involves the direct transmethylation from one MMHg substituent to another, facilitated by adjacent reduced sulfur groups acs.orgvliz.beosti.gov. This process can occur when MMHg adsorbs onto surfaces containing reduced sulfur groups, such as those found on mineral or organic matter vliz.be.

Metal sulfide particles, such as mackinawite (FeS(s)m) and cadmium sulfide (CdS(s)), are significant mediators of DMHg formation from MMHg acs.orgvliz.beosti.govresearchgate.net. Studies using density functional theory (DFT) calculations have shown that the coordination of MMHg to adjacent reduced sulfur groups on mineral surfaces, like the (110) surface of CdS(s), facilitates DMHg formation through direct transmethylation acs.orgosti.gov. These surface-bound sulfur groups activate the carbon-mercury bond for methyl transfer acs.org. The reaction proceeds by neighboring MMHg moieties bound to sulfide sites on the mineral surface reacting via an SN2-type mechanism to form DMHg osti.gov.

Research indicates that the formation of DMHg from MMHg adsorbed onto FeS(s)m has a higher activation energy (91 ± 4.6 kJ mol⁻¹) compared to formation mediated by dissolved sulfide (41 ± 6.8 kJ mol⁻¹) vliz.be. While metal sulfide particles can also mediate the degradation of DMHg, their role in the formation of DMHg from MMHg is a recognized abiotic pathway acs.orgvliz.beosti.govresearchgate.net.

While photochemical processes are known to influence mercury speciation, the provided literature predominantly describes the photochemical degradation (demethylation) of this compound to monomethylmercury in natural waters diva-portal.orgacs.orgnih.gov. Studies have confirmed that DMHg can be photochemically degraded under UV radiation and natural sunlight, with MMHg often being the primary product acs.orgnih.gov. The literature does not extensively detail specific photochemical pathways for the formation of DMHg from inorganic mercury or other precursors.

The stability and formation of this compound are significantly influenced by pH. DMHg is generally unstable under acidic conditions (low pH), readily decomposing into methane (B114726) (CH₄) and methylmercury hydroxo species (CH₃-Hg-OH₂⁺) researchgate.net. This implies that low pH levels favor the decomposition of DMHg.

Conversely, in the presence of sulfide, DMHg degradation rates have been observed to be higher at pH 9 than at pH 5 nih.govacs.orgacs.org. For instance, demethylation rates were reported as 2.1 d⁻¹ at pH 9 versus 0.70 d⁻¹ at pH 5 (at 60 °C) nih.gov. This suggests that while DMHg might be more stable in neutral to alkaline conditions in the absence of reactive species like sulfide, the presence of sulfide at higher pH can accelerate its breakdown. Some surface-mediated reactions for DMHg formation from MMHg have shown pH independence, suggesting that the binding to mineral surfaces can override pH effects vliz.be. However, in lake sediments, DMHg was not detected in the pH range of 5.5–6.5, where mercury methylation occurred, indicating that low pH may not be conducive to DMHg formation researchgate.net.

Compound List

Chemical Reactivity and Transformation Mechanisms of Dimethylmercury

Organometallic Reactions of Dimethylmercury

Despite its stability, this compound can undergo several organometallic reactions. It is particularly known for its role in transmetallation, a process where its alkyl groups are transferred to a more electropositive metal. libretexts.orglibretexts.org This has made dialkylmercury compounds, historically, versatile starting materials for the synthesis of other organometallic compounds. libretexts.org

A significant reaction of this compound is its redistribution reaction with mercuric chloride (HgCl₂). In this reaction, the two compounds react to form methylmercury (B97897) chloride (CH₃HgCl), a crystalline solid. wikipedia.org This transformation is depicted in the following equation:

(CH₃)₂Hg + HgCl₂ → 2 CH₃HgCl wikipedia.org

This reaction highlights the dynamic equilibrium that can exist between different mercury species.

Decomposition Pathways of this compound

This compound can be broken down through several pathways, including photochemical, thermal, and chemical degradation processes.

Recent studies have confirmed that this compound dissolved in water undergoes photochemical decomposition when exposed to sunlight. diva-portal.orgnih.govnih.gov This process is considered a potentially significant source of monomethylmercury (MMHg) in sunlit aquatic environments. nih.govnih.govacs.org The primary product of this photodecomposition is monomethylmercury. diva-portal.org

Experiments conducted in various natural waters, including those from a dissolved organic carbon (DOC)-rich stream, the Baltic Sea, and the Arctic Ocean, as well as in artificial seawater and purified water, have demonstrated that this compound is readily degraded by photochemical processes. nih.govacs.orgresearchgate.net In many of these environments, the degradation rate constant for this compound was found to be greater than or similar to that of monomethylmercury. nih.govnih.govacs.org For instance, in purified water, the degradation rate of this compound was approximately 2.5 times faster than that of monomethylmercury. nih.gov Outdoor incubations have further solidified the evidence that this compound is photochemically degraded under natural sunlight. nih.govresearchgate.net

Comparison of Photochemical Degradation Rate Constants (kd)

| Compound | Relative Degradation Rate in Purified Water | Primary Decomposition Product |

|---|---|---|

| This compound (DMHg) | ~2.5 times faster than MMHg | Monomethylmercury (MMHg) |

| Monomethylmercury (MMHg) | Reference Rate | Inorganic Divalent Hg (HgII) |

The thermal decomposition, or pyrolysis, of gaseous this compound has been studied over a range of temperatures. In the absence of inhibitors, the reaction occurs between 265–350°C. aip.org When an inhibitor such as cyclopentane (B165970) is present, the temperature range for decomposition is higher, from 290–375°C. aip.orgaip.orgumich.edu

The decomposition process is a first-order reaction and primarily produces methane (B114726). aip.org The mechanism for the inhibited reaction involves the initial cleavage of one mercury-carbon bond to form a methyl radical and a methylmercury radical. aip.org This is followed by the decomposition of the methylmercury radical into elemental mercury and another methyl radical. aip.org The proposed mechanism is as follows:

(CH₃)₂Hg → CH₃Hg• + •CH₃

CH₃Hg• → Hg + •CH₃ aip.org

The activation energy for the initial bond cleavage (E₁) has been determined to be approximately 57.9 ± 1.4 kcal/mole. aip.org

This compound can be formed and degraded in sulfidic aqueous solutions. rsc.orgosti.gov One significant pathway involves the formation and subsequent decomposition of a binuclear complex, bis(methylmercuric(II)) sulfide (B99878) ((CH₃Hg)₂S). rsc.orgosti.govresearchgate.net This complex is formed from the reaction of monomethylmercury with sulfide. rsc.orgosti.gov

(CH₃Hg)₂S then undergoes a slow decomposition to produce this compound and mercuric sulfide (HgS). rsc.orgosti.gov The first-order rate constant for this decomposition is reported as k = 1.5 ± 0.4 × 10⁻⁶ h⁻¹. rsc.orgosti.gov Quantum chemical calculations suggest this reaction proceeds through a novel mechanism involving the rearrangement of the (CH₃Hg)₂S complex, which is facilitated by strong Hg-Hg interactions that activate a methyl group for intramolecular transfer. rsc.orgosti.gov

Furthermore, the binding of monomethylmercury to the surfaces of sulfide minerals or organic dithiols can also facilitate the formation of this compound through the degradation of the adsorbed monomethylmercury. vliz.beresearchgate.net This surface-mediated reaction is independent of pH and ionic strength. vliz.be

Degradation of Bis(methylmercuric(II)) sulfide

| Reactant | Products | First-Order Rate Constant (k) |

|---|---|---|

| (CH₃Hg)₂S | (CH₃)₂Hg and HgS | 1.5 ± 0.4 × 10⁻⁶ h⁻¹ |

Theoretical studies based on gas-phase results suggest that the stability of this compound in aqueous environments is significantly influenced by pH. researchgate.net It is proposed that this compound reacts readily with the hydronium ion (H₃O⁺), indicating that low-pH (acidic) conditions favor its decomposition. researchgate.net The reaction produces a methylmercury-water complex (CH₃Hg-OH₂⁺) and methane (CH₄). researchgate.net

Conversely, at high-pH levels, this compound is suggested to form strongly-bound complexes with hydroxide (B78521) ions (OH⁻), specifically [CH₃-Hg-CH₃•OH]⁻. researchgate.net This implies that alkaline conditions may favor the stability of this compound in the form of this complex. researchgate.net

Transmethylation Reactions Involving this compound and Related Mercury Species

Transmethylation reactions, the transfer of a methyl group from one compound to another, are central to the environmental chemistry of mercury. This compound is involved in a dynamic equilibrium with monomethylmercury. researchgate.net As discussed, this compound can be formed from monomethylmercury species in sulfidic environments. rsc.orgosti.gov The decomposition of the intermediate bis(methylmercuric(II)) sulfide ((CH₃Hg)₂S) is a key step in this transformation. rsc.orgosti.gov

Conversely, the decomposition of this compound, particularly through photochemical pathways, serves as a source of monomethylmercury in aquatic systems. diva-portal.orgnih.gov This interplay between the formation of this compound from monomethylmercury precursors and its subsequent degradation back to monomethylmercury highlights the complex transmethylation dynamics within the biogeochemical cycle of mercury.

Interactions of this compound with Organic Ligands and Environmental Species

The environmental fate and transformation of this compound are significantly influenced by its interactions with various organic and inorganic species present in aquatic and terrestrial systems. These interactions can lead to either the degradation of this compound into other mercury compounds or its formation from methylmercury precursors. Key environmental actors in these transformations include sulfur-containing compounds, such as dissolved sulfide and thiols, and complex organic matter like humic substances.

Interactions with Sulfide and Thiol-Containing Ligands

Reduced sulfur compounds are highly reactive towards mercury and play a central role in its environmental cycling. acs.org this compound undergoes transformation reactions in the presence of both dissolved sulfide and sulfide minerals.

Degradation and Demethylation:

Experimental studies have confirmed that this compound can be demethylated to produce monomethylmercury (MMHg) when exposed to dissolved sulfide and sulfide minerals like mackinawite (FeS(s)). nih.govnih.gov This process represents a potential environmental sink for this compound and, conversely, a source of the bioaccumulative monomethylmercury. acs.org

The degradation reaction is notably dependent on pH. acs.orgacs.org Research has demonstrated that demethylation rates are significantly higher under alkaline conditions than in acidic environments. nih.govnih.gov For instance, at a temperature of 60°C, the demethylation rate constant was found to be three times higher at pH 9 (k = 2.1 d⁻¹) than at pH 5 (k = 0.70 d⁻¹). nih.gov At ambient temperatures and environmentally relevant molar ratios of this compound to sulfide, demethylation rates of up to 0.05 per day have been observed. acs.org

The mechanism of sulfide-mediated demethylation is complex. The reaction rate increases with sulfide concentration up to a certain threshold (approximately 0.2 mM) before declining. acs.org A proposed pathway, based on modeling studies, suggests an initial binding of a hydrosulfide (B80085) ion (HS⁻) to the mercury atom in this compound. This is followed by a proton transfer to one of the methyl groups, which subsequently cleaves off as methane (CH₄), leaving behind monomethylmercury. acs.org

Mineral surfaces containing sulfide, such as mackinawite, also facilitate this demethylation. nih.gov When normalized for the number of available active sites, mackinawite demonstrates a higher capacity for demethylating this compound compared to dissolved sulfide. acs.org

| Condition | pH | Temperature | Demethylation Rate Constant (k) | Source |

|---|---|---|---|---|

| High Alkalinity | 9 | 60 °C | 2.1 d⁻¹ | nih.gov |

| Acidic | 5 | 60 °C | 0.70 d⁻¹ | nih.gov |

| Ambient | Room Temperature | Up to 0.05 d⁻¹ | acs.org |

Formation via Sulfide-Mediated Pathways:

Conversely, sulfidic conditions can also promote the formation of this compound from monomethylmercury. One significant abiotic pathway involves the formation of a binuclear intermediate, bis(methylmercuric(II)) sulfide ((CH₃Hg)₂S). osti.govrsc.org This complex forms from the reaction of monomethylmercury with a hydrosulfide ion. rsc.org Subsequently, this intermediate undergoes a slow decomposition to yield this compound and mercury sulfide (HgS). osti.govrsc.org

The decomposition of the (CH₃Hg)₂S complex is a slow process, with a reported first-order rate constant of approximately 1.5 x 10⁻⁶ h⁻¹. osti.govrsc.org Quantum chemical calculations suggest the reaction proceeds through a novel rearrangement of the complex, which is facilitated by strong interactions between the two mercury atoms, activating a methyl group for intramolecular transfer. osti.govrsc.org

Organic ligands containing thiol groups (-SH) also mediate transformations. Research shows that dithiols (molecules with two thiol groups) can facilitate the methylation of monomethylmercury to this compound, a reaction not observed with monothiols. vliz.be This suggests that surfaces with adjacent thiol groups, such as those on proteins or mineral particles, could serve as sites for this compound formation in the environment. vliz.be

Interactions with Humic Substances

Humic substances, which constitute a major fraction of dissolved organic matter (DOM) in natural waters, can form complexes with mercury species, thereby affecting their fate and transport. colorado.eduresearchgate.net The interaction is primarily governed by the presence of functional groups within the humic structure, especially thiol groups. nih.gov

While much of the detailed research has focused on monomethylmercury, the principles extend to this compound. The binding of methylmercury to humic acids is believed to involve the thiol groups within the humic molecules, and the stability of these complexes is comparable to that of methylmercury with simple thiol-containing compounds. nih.gov

The sorption of methylmercury to humic acids is not strongly dependent on pH within the range of 5 to 9, though it tends to decrease at pH levels below 5. nih.gov It has been noted that the binding of monomethylmercury to humic substances is weaker than the binding of inorganic mercury (Hg(II)). researchgate.net

Furthermore, DOM can influence the photochemical degradation of this compound. Studies have shown that rates of photodecomposition, an important degradation pathway in sunlit surface waters, tend to decrease as the concentration of DOM increases. diva-portal.org

Environmental Distribution and Biogeochemical Cycling of Dimethylmercury

Occurrence and Distribution of Dimethylmercury in Aquatic Environments

This compound is found across various aquatic systems, with its presence and concentration influenced by factors such as water chemistry, oxygen levels, and biological activity.

Concentrations and Speciation in Marine Systems

DMHg is considered ubiquitous in marine waters acs.orgcore.ac.uknih.govresearchgate.net. Its concentrations typically range from 0.01 to 0.4 picomolar (pM) in open ocean waters acs.org. Studies have revealed that the vertical distribution of DMHg often mirrors that of MMHg, with lower concentrations observed in surface waters and elevated levels found in deeper zones, particularly within the organic matter remineralization layers acs.orgresearchgate.net.

In highly productive upwelling systems, such as the California Current System (CCS), DMHg concentrations can be significantly higher. The California Undercurrent, a water mass originating from deeper, more oxygen-depleted waters, exhibits elevated dissolved total mercury (THg) and DMHg concentrations by 59% and 69%, respectively, compared to the surface California Current nih.govacs.orgresearchgate.netescholarship.org. This suggests that conditions associated with upwelling and remineralization processes favor DMHg accumulation. DMHg can constitute a substantial fraction of the total methylated mercury pool, representing 30–80% of methylated mercury and approximately 20% of total mercury in open marine waters nih.gov. Research in the Mediterranean Sea (MED) and Atlantic (ATL) also indicated higher subsurface MeHg levels in the MED, correlating with higher DMHg concentrations (0.45 ± 0.06 pM in MED versus 0.16 ± 0.02 pM in ATL) chemrxiv.org. Detection limits for DMHg in some advanced analytical methods can be as low as 2 femtomolar (fM) nih.gov.

Table 1: this compound Concentrations in Marine Environments

| Environment/Location | DMHg Concentration (pM) | Notes | Source |

| Open Marine Waters | 0.01 – 0.4 | Ubiquitous presence, often deeper than surface waters. | acs.org |

| California Undercurrent (vs. Current) | 69% higher | Elevated due to upwelling and remineralization processes. | nih.govacs.orgresearchgate.netescholarship.org |

| Subsurface Mediterranean Sea (MED) | 0.45 ± 0.06 | Correlated with higher subsurface MeHg levels. | chemrxiv.org |

| Subsurface Atlantic Ocean (ATL) | 0.16 ± 0.02 | Lower than MED subsurface concentrations. | chemrxiv.org |

| Percentage of Methylated Hg Pool | 30% – 80% | Constitutes a significant portion of total methylated mercury. | nih.gov |

| Percentage of Total Hg Pool | ~20% | Found in open marine waters. | nih.gov |

| Detection Limit | 2 fM | Achieved by advanced analytical methods. | nih.gov |

Presence and Cycling in Freshwater Systems

While methylmercury (B97897) (MMHg) is generally considered the dominant methylated mercury species in freshwater systems, DMHg has been detected in various freshwater environments, including lakes, floodwaters, and sediments acs.org. However, studies specifically quantifying DMHg in freshwater are relatively limited acs.org. In some instances, such as in rice paddies in China contaminated by mercury from mining, high concentrations of dissolved gaseous DMHg have been recorded, with an average of 12 ± 22 pg L⁻¹ and a range from 0.39 to 91 pg L⁻¹ acs.org. Research has also demonstrated that DMHg can undergo degradation in aquatic systems through pathways involving dissolved sulfide (B99878) and mackinawite (FeS(s)m), suggesting these processes can act as both a sink for DMHg and a source for MMHg nih.govnih.gov. Furthermore, DMHg has been shown to be photochemically degraded in various natural waters, including freshwater samples acs.org.

Atmospheric Transport and Exchange of this compound

DMHg's volatility is a key characteristic that facilitates its exchange between aquatic and atmospheric environments. Once DMHg is released from the ocean surface into the atmosphere, it can undergo transformation into methylmercury (MeHg) geotraces.orgnih.govuconn.edu. This atmospheric MeHg can then be transported over considerable distances via atmospheric circulation before being redeposited onto the ocean or terrestrial surfaces through precipitation and aerosol deposition geotraces.orgnih.govuconn.edu. This ocean-to-air-to-ocean pathway represents a significant, albeit previously underappreciated, mechanism for the long-range transport of toxic mercury, particularly impacting remote regions like the Arctic geotraces.orgnih.gov.

The evasion of DMHg from surface waters is closely linked to primary productivity and upwelling events, with evidence suggesting that DMHg evasion rates may be higher than previously estimated confex.com. Studies examining air-sea gas exchange in the South Pacific and Southern Ocean have observed distinct differences in the evasion of Hg⁰ and DMHg, with higher DMHg evasion noted in certain regions confex.com. This suggests that DMHg evasion plays a crucial role as an oceanic sink for mercury and contributes to the deposition of MMHg in remote environments, potentially influencing mercury levels in Arctic rain and aerosols nih.govconfex.com.

Role of this compound in Global Mercury Cycling

DMHg's presence and transformations are integral to the broader mercury biogeochemical cycle, particularly in its relationship with methylmercury.

This compound as a Source and Sink for Methylmercury

DMHg is increasingly recognized as a significant source of MMHg in aquatic ecosystems acs.orgnih.govescholarship.orgacs.org. The demethylation of DMHg, a process that involves the removal of one methyl group, can yield MMHg nih.govnih.gov. This transformation can occur through both abiotic pathways, such as photochemical degradation in sunlit waters, and biotic processes mediated by microbial activity acs.orgnih.govdiva-portal.org. For instance, experimental studies have demonstrated that dissolved sulfide and mackinawite can mediate the demethylation of DMHg, acting as both a sink for DMHg and a source of MMHg nih.govnih.gov.

In the California Current System, modeling efforts have indicated that net DMHg demethylation accounts for a substantial portion (approximately 61%) of the sources of surface MMHg nih.govacs.orgescholarship.org. The calculated net DMHg demethylation rate in this region was found to be 2.0 ± 1.1% per day nih.govacs.orgescholarship.org. The photochemical degradation of DMHg in sunlit waters is also considered a potentially important pathway for MMHg production acs.orgdiva-portal.org. Furthermore, DMHg volatilization from marine waters has been proposed as a source of MMHg in snow and coastal areas nih.gov.

Table 2: this compound Transformation Rates and Contributions to Methylmercury

| Process/Contribution | Rate/Value | Notes | Source |

| DMHg Demethylation (California Current) | 2.0 ± 1.1% d⁻¹ | Significant source of surface MMHg in this upwelling region. | nih.govacs.orgescholarship.org |

| DMHg Demethylation (Sulfide/Mackinawite) | up to 0.05 d⁻¹ (at pH 9) | Mediated by dissolved sulfide and mackinawite, acting as a sink for DMHg and source for MMHg. | nih.govnih.gov |

| DMHg Photodegradation | Readily degraded | Confirmed in various natural and artificial waters, potentially a source of MMHg in sunlit waters. | acs.org |

| DMHg contribution to surface MMHg (CCS) | 61% of sources | Net demethylation of DMHg is a major contributor. | nih.govacs.orgescholarship.org |

| DMHg degradation rate vs. MMHg | Exceeded or close to MMHg | Photochemical degradation rates are comparable. | acs.org |

Linkages between this compound and Mercury Speciation in Oxygen Minimum Zones

Oxygen Minimum Zones (OMZs), characterized by low dissolved oxygen concentrations, are recognized as environments where mercury methylation is often enhanced nih.govacs.orgresearchgate.netprinceton.edubco-dmo.orgusu.edu. Studies have reported elevated DMHg concentrations within OMZs, suggesting that these low-oxygen conditions promote the formation of DMHg nih.govacs.orgresearchgate.net. In regions like the California Undercurrent, the combination of high primary productivity and subsequent remineralization leads to oxygen depletion, creating conditions conducive to both MMHg and DMHg production nih.govacs.org.

Historically, it was believed that methylation processes, including DMHg formation, were strictly limited to anoxic or low-oxygen environments usu.edu. However, more recent research indicates that elevated concentrations of MMHg, and by extension potentially DMHg, can also be found in shallower waters, particularly when considered as a percentage of total mercury usu.edu. In the equatorial Pacific, DMHg and MMHg were found predominantly in the sub-thermocline region, which is characterized by low oxygen levels researchgate.net. The role of DMHg as a source of MMHg in Arctic marine ecosystems is an area requiring further quantitative understanding, with water column methylation being the primary source of MeHg in these regions cdnsciencepub.com.

Compound List:

this compound ((CH₃)₂Hg, DMHg)

Monomethylmercury (CH₃Hg⁺, MMHg)

Total Mercury (THg)

Elemental Mercury (Hg⁰)

Divalent Mercury (Hg²⁺)

Advanced Analytical Methodologies for Dimethylmercury Research

Chromatographic Techniques for Dimethylmercury Speciation

Chromatographic techniques are fundamental for separating DMHg from other mercury species, enabling specific detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a well-established technique for separating volatile and semi-volatile organic compounds, including organomercury species acs.orgscispace.com. It separates DMHg based on its volatility and interactions with the GC column, followed by identification and quantification by mass spectrometry acs.orgscispace.com. While effective for speciation, GC-MS detection limits for DMHg have been reported around 100 ng/injection, which can be higher than desired for trace analysis, potentially due to analyte losses scispace.com. However, GC-MS coupled with isotope dilution has been utilized for methylmercury (B97897) determination diva-portal.org, and its combination with specific extraction methods has shown good validation mdpi.com. Solid-phase microextraction (SPME) coupled with GC/MS is a promising technique for DMHg analysis, though challenges related to unbiased sampling and maintaining species distribution exist scispace.com.

Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS): GC-ICP-MS offers superior sensitivity and elemental specificity compared to GC-MS, making it a preferred method for trace mercury speciation mdpi.comifremer.fr. This technique separates mercury species chromatographically, and then the plasma ionizes them for detection by mass spectrometry, which is highly sensitive to mercury isotopes ifremer.frtandfonline.com. GC-ICP-MS can achieve subpicogram detection limits for DMHg and other volatile mercury species scispace.com. Methods involving automatic ethylation, purge-and-trap, and GC-ICP-MS have been developed for accurate methylmercury analysis and are adaptable for DMHg brooksapplied.comnih.gov. Research indicates GC-ICP-MS generally outperforms GC-EI-MS and GC-EI-MS/MS in accuracy, precision, detection limits, and matrix tolerance for mercury speciation psu.edu. Cryo-focusing GC-ICP-MS and species-specific isotope dilution GC-ICP-MS are particularly effective for direct measurements of DMHg at femtomolar concentrations bioone.org.

Gas Chromatography-Atomic Fluorescence Spectrometry (GC-AFS): GC-AFS is recognized as a primary method for detecting volatile mercury compounds, including DMHg nih.govspeciation.net. It is often coupled with purge-and-trap preconcentration techniques to achieve high sensitivity nih.govtandfonline.com. For instance, a method combining aqueous phenylation, purge-and-trap, GC separation, and AFS detection achieved detection limits of 0.03 ng/L for methylmercury and ethylmercury, and can be adapted for DMHg analysis nih.gov. A Tekran 2700 methylmercury analyzer, utilizing CV-AFS, is employed for DMHg quantification with external calibration nih.gov.

Other Chromatographic Techniques:

Reversed-Phase Liquid Chromatography (RPLC): RPLC can separate organomercury species and is often coupled with detectors like ICP-MS or electrochemical detectors speciation.netresearchgate.net. RPLC-ICP-MS has demonstrated low pg/L detection limits researchgate.net.

High-Performance Liquid Chromatography (HPLC): HPLC, coupled with detectors like ICP-MS or AFS, is used for organomercury speciation mdpi.comifremer.frnih.gov. While traditional HPLC-ICP-MS methods can be lengthy, advancements like Ultra-High Performance Liquid Chromatography (UHPLC)-ICP-MS have significantly reduced analysis times mdpi.com.

Thin-Layer Chromatography (TLC): TLC has been used for the separation and identification of organomercury compounds, typically after conversion to their chloride derivatives wa.gov.

Spectroscopic Detection and Quantification of this compound

Spectroscopic techniques are crucial for the sensitive detection and quantification of mercury species after separation or directly.

Atomic Fluorescence Spectrometry (AFS): AFS is highly sensitive for mercury detection ifremer.fr. Cold Vapor AFS (CV-AFS) is widely used, particularly in conjunction with GC, for the speciation of volatile mercury compounds like DMHg nih.govspeciation.net. CV-AFS, coupled with purge-and-trap preconcentration, offers sensitive detection nih.govtandfonline.com. Detection limits in the ng/L range have been reported for organomercury species using GC-AFS psu.edunih.gov.

Cold Vapor Atomic Absorption Spectrometry (CV-AAS): CV-AAS is a traditional and widely used technique for mercury determination diva-portal.org. It involves reducing mercury to its elemental state (Hg(0)), vaporizing it, and measuring its absorption of UV radiation at 253.7 nm diva-portal.orgosha.gov. CV-AAS can be coupled with HPLC (HPLC-CV-AAS) for speciation analysis, where the chromatographic eluent is mixed with a reducing agent diva-portal.orgosti.gov. Amalgamation techniques can be employed to achieve lower detection limits diva-portal.org. CV-AAS is considered a sensitive and cost-effective method for mercury speciation studies nih.govpsanalytical.com.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): ICP-MS is highly sensitive and selective, often used coupled with GC or HPLC for mercury speciation mdpi.comifremer.frtandfonline.comagriculturejournals.cz. Its capability for isotope dilution analysis significantly enhances accuracy and traceability, especially for trace levels of DMHg tandfonline.compsu.edubioone.orgagriculturejournals.czacs.orgnih.gov.

Gas Chromatography-Microwave-Induced Plasma Optical Emission Spectrometry (GC-MIP-OES): This technique offers a viable alternative for mercury speciation, achieving low picogram detection limits for methylmercury and ethylmercury redalyc.org.

Novel and Emerging Analytical Approaches for Trace this compound Analysis

Advancements in analytical chemistry continue to improve the detection and quantification of trace DMHg.

Isotope Dilution Mass Spectrometry (IDMS): Species-specific isotope dilution, particularly when coupled with ICP-MS or GC-ICP-MS, is a powerful technique for improving the accuracy and traceability of mercury speciation analysis, including DMHg ifremer.frtandfonline.compsu.edubioone.orgagriculturejournals.czacs.orgnih.gov. It is essential for reliable quantification at very low concentrations and for studying mercury transformation processes ifremer.frtandfonline.comnih.gov.

Ultra-High Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (UHPLC-ICP-MS): This technique represents a significant advancement over traditional HPLC-ICP-MS, offering substantially reduced analysis times, lower reagent consumption, and improved cost-effectiveness mdpi.com. UHPLC-ICP-MS can achieve the analysis of mercury species within minutes mdpi.com.

Non-Chromatographic Atomic Spectrometry: Methods that bypass complex chromatographic separation, utilizing techniques like selective reduction, extraction, or photochemical vapor generation coupled with atomic spectroscopy, are gaining attention for their simplicity, efficiency, and lower cost tandfonline.com.

Hollow Fiber Liquid-Liquid-Liquid Microextraction (LLLME): Coupled with HPLC, LLLME provides a highly sensitive method for organomercury speciation, achieving significant enrichment factors for DMHg and other species nih.gov.

Solid-Phase Microextraction (SPME): SPME is utilized for the pre-concentration of DMHg and can be coupled with GC-MS for analysis scispace.comresearchgate.net.

Direct Mercury Analyzers (DMA): These instruments allow for the direct determination of mercury in solid and liquid samples without the need for chemical reagents, simplifying sample preparation ufba.br.

Sample Collection, Preservation, and Preparation Protocols for Environmental this compound Analysis

The inherent volatility and reactivity of DMHg necessitate stringent protocols for sample handling to prevent analyte loss or transformation.

Sample Collection and Preservation:

Volatile mercury species, including DMHg and Hg(0), are prone to rapid loss from sample containers. They should be collected in completely filled glass bottles with Teflon-lined caps, as Teflon and polyethylene (B3416737) bottles allow for significant diffusion vliz.beresearchgate.net.

For DMHg analysis, samples are typically stored refrigerated and unacidified, and processed within 1-2 days if not immediately purged and trapped vliz.beresearchgate.net. Acidification, commonly used for total mercury or monomethylmercury (MMHg) preservation, can enhance the oxidation of volatile species or lead to the decomposition of DMHg into MMHg researchgate.netresearchgate.net.

If DMHg is present and MMHg is the target analyte, acidification should be avoided; refrigeration and dark storage are recommended for MMHg preservation researchgate.net.

Sample Preparation and Extraction:

A common approach for DMHg analysis involves purging volatile species from aqueous samples onto a sorbent trap (e.g., Carbotrap™ or Tenax™), followed by thermal desorption and GC analysis tandfonline.comresearchgate.netwa.govvliz.benih.gov.

For solid matrices like sediments and tissues, extraction often involves digestion with alkaline solutions (e.g., KOH in methanol) or acid leaching, followed by solvent extraction psu.eduresearchgate.net. Microwave-assisted extraction techniques are efficient for liberating mercury species from complex matrices redalyc.orgufba.brvliz.be.

Derivatization: To facilitate GC analysis, organomercury species are often converted into more volatile derivatives, commonly through ethylation (using sodium tetraethylborate, NaBEt4) or phenylation nih.govnih.govtandfonline.comagriculturejournals.czacs.org.

Matrix Effects: The presence of dissolved sulfide (B99878) can interfere with MMHg recovery during ethylation, necessitating methods to mask these effects, such as using copper sulfate (B86663) nih.govresearchgate.net.

Calibration Strategies and Uncertainty Assessment in this compound Measurements

Accurate quantification of DMHg relies on robust calibration strategies and rigorous uncertainty assessment.

Calibration Strategies:

External Calibration: Calibration curves are typically constructed using known concentrations of mercury standards acs.orgifremer.frtandfonline.comnih.govnih.govufba.brinorganicventures.com. However, for DMHg, which is volatile and potentially unstable, calibration can sometimes be performed using MMHg standards or by injecting Hg(0) saturated air, assuming comparable recovery of volatile species ifremer.frnih.govresearchgate.net.

Isotope Dilution Mass Spectrometry (IDMS): Species-specific isotope dilution is a superior calibration strategy, providing enhanced accuracy and precision, especially for trace analysis and speciation studies tandfonline.compsu.edubioone.orgnih.govagriculturejournals.czacs.orgnih.gov. It is crucial for validating methods and studying mercury transformations ifremer.frtandfonline.comnih.gov.

Standard Addition: This technique can be employed to compensate for matrix effects that might influence the analytical signal inorganicventures.com.

Calibration Verification: Regular calibration verification using Certified Reference Materials (CRMs) is essential to ensure the accuracy and reliability of measurements mdpi.combrooksapplied.compsu.eduagriculturejournals.czinorganicventures.comresearchgate.net.

Uncertainty Assessment:

Quantifying measurement uncertainty is critical for assessing the reliability and comparability of analytical data, particularly at low concentrations bioone.orgnih.gov.

Factors contributing to uncertainty include instrument noise, calibration variability, and sample preparation steps bioone.orgnih.gov.

IDMS methods generally yield lower relative standard deviations (RSDs) and improved precision compared to external calibration approaches bioone.orgnih.gov.

Mechanistic Investigations of Dimethylmercury S Biological Interactions

Molecular Binding and Ligand Interactions of Dimethylmercury with Biologically Relevant Species

The chemical behavior of the methylmercury (B97897) cation (CH₃Hg⁺), derived from this compound, is dominated by its high affinity for sulfur- and selenium-containing functional groups in biomolecules. nih.govresearchgate.net This interaction is the foundational step in its mechanism of toxicity.

The methylmercury cation is a soft electrophile, leading it to form strong, stable covalent bonds with soft nucleophiles, particularly the thiol (-SH) groups of cysteine residues and the selenol (-SeH) groups of selenocysteine (B57510) residues found in proteins and other biomolecules. nih.govresearchgate.net The affinity for these groups is exceptionally high, with thermodynamic complex formation constants estimated to be in the range of 10¹⁵ to 10³⁰. nih.gov

At physiological pH, the selenol group is predominantly in its deprotonated, more nucleophilic selenolate (–Se⁻) form, making it an even more favorable target for methylmercury than the corresponding thiol group. nih.gov These interactions are kinetically labile, meaning that despite the strength of the bond, the methylmercury moiety can be rapidly exchanged between different thiol- or selenol-containing molecules. nih.govnih.gov This allows it to move from low-molecular-weight thiols like glutathione (B108866) to critical cysteine and selenocysteine residues within cellular proteins. nih.gov

Table 1: Key Biomolecular Targets of Methylmercury This interactive table summarizes the primary functional groups and representative molecules that avidly bind with the methylmercury cation.

| Functional Group | Representative Biomolecule(s) | Type of Interaction | Significance |

| Thiol (-SH) | Cysteine, Glutathione (GSH), Protein Cysteine Residues | Covalent S-Hg Bond (S-mercuration) | Primary binding site, disrupts protein function, facilitates transport. nih.govnih.gov |

| Selenol (-SeH) | Selenocysteine, Selenoproteins (e.g., TrxR, GPx) | Covalent Se-Hg Bond | Extremely high affinity, leads to potent enzyme inhibition. nih.govacs.orgsigmaaldrich.com |

The binding of methylmercury to cysteine and selenocysteine residues, a process known as S-mercuration or Se-mercuration, directly induces conformational changes in proteins. nih.govwordpress.com These structural alterations can modify or completely inhibit the protein's biological function. The binding can block an enzyme's active site or interfere with allosteric sites, preventing the binding of natural substrates.

This interaction can chemically alter the tertiary and quaternary structures of proteins, disrupting critical disulfide bonds or interfering with the coordination of metal cofactors. nih.gov A key consequence is the inhibition of vital enzymes. For example, methylmercury exposure leads to the dysfunction of several crucial enzymes, including selenoenzymes like glutathione peroxidase (GPx) and thioredoxin reductase (TrxR), which are central to the cell's antioxidant defense system. acs.orgsigmaaldrich.com It also inhibits various ATPases, such as Na⁺/K⁺-ATPase and Ca²⁺-ATPase, which are essential for maintaining cellular ion gradients and signaling. nih.gov

Cellular Uptake and Intracellular Fate of this compound in Model Systems

This compound's ability to enter cells and undergo metabolic changes is a critical aspect of its toxicity. Its chemical properties allow it to cross biological membranes, after which it is converted into a form that becomes trapped and damages intracellular components.

Due to its high lipophilicity, this compound can readily permeate biological membranes, including the skin and the blood-brain barrier. wikipedia.orgbris.ac.uk However, a more insidious and efficient mechanism of transport involves its metabolite, methylmercury. In the bloodstream and other biological fluids, methylmercury binds to L-cysteine, forming a complex (CH₃Hg-L-Cys) that structurally mimics the essential amino acid L-methionine. bris.ac.uknih.gov

This "molecular mimicry" allows the complex to be actively transported across cellular barriers, most notably the blood-brain barrier, by large neutral amino acid transporters (LATs), such as LAT1. nih.gov This transport mechanism is highly specific; the complex formed with the isomer D-cysteine is not transported, highlighting the targeted nature of its uptake into the central nervous system. nih.gov Studies on isolated rat livers have shown that uptake is significantly faster when methylmercury is complexed with cysteine or glutathione compared to albumin. tandfonline.com

Once inside the body, this compound is metabolized over several days into the methylmercury cation (CH₃Hg⁺), which is the primary toxic species. wikipedia.org This initial biotransformation is a critical activation step.

Subsequently, a much slower process of demethylation can occur, where the methylmercury cation is converted to inorganic mercury (Hg²⁺). nih.gov Research using rat liver slices suggests this demethylation reaction is facilitated by reactive oxygen species, particularly the superoxide (B77818) anion (O₂⁻). nih.gov This process appears to occur predominantly within the hydrophobic environment of the inner mitochondrial membrane, where the electron transport chain produces superoxide. nih.gov The accumulation of the resulting inorganic mercury is highest in the mitochondrial fraction of the cell, further implicating this organelle as a key site of both biotransformation and damage. nih.gov

Biochemical and Enzymatic Pathways Affected by this compound Exposure in Cellular Models

The presence of methylmercury within cells leads to the widespread disruption of numerous biochemical pathways, primarily through the inhibition of key enzymes.

The most sensitive targets are selenoenzymes involved in antioxidant defense. Thioredoxin reductase (TrxR) and glutathione peroxidase (GPx) are potently inhibited by methylmercury's interaction with their essential selenocysteine residues. acs.orgsigmaaldrich.com The inactivation of these enzymes cripples the cell's ability to neutralize reactive oxygen species, leading to a state of severe oxidative stress, lipid peroxidation, and subsequent cellular damage.

Furthermore, methylmercury disrupts cellular homeostasis by inhibiting membrane-bound enzymes responsible for ion transport. The inhibition of Na⁺/K⁺-ATPase and Ca²⁺-ATPase disrupts the electrochemical gradients necessary for nerve function and cell signaling. nih.gov The effect on calcium transporters is particularly damaging, as it leads to an uncontrolled increase in intracellular calcium levels, which can trigger cell death pathways. wordpress.com

Table 2: Summary of Key Enzymes Inhibited by Methylmercury This interactive table outlines specific enzymes whose functions are compromised by exposure to methylmercury, leading to significant biochemical disruption.

| Enzyme/System | Function | Consequence of Inhibition |

| Thioredoxin Reductase (TrxR) | Antioxidant defense, redox signaling | Increased oxidative stress, apoptosis. acs.orgsigmaaldrich.com |

| Glutathione Peroxidase (GPx) | Reduction of hydrogen peroxide and lipid hydroperoxides | Accumulation of peroxides, oxidative damage to lipids and proteins. acs.orgsigmaaldrich.com |

| Na⁺/K⁺-ATPase | Maintenance of cellular membrane potential | Disruption of ion gradients, impaired nerve cell function. nih.gov |

| Ca²⁺-ATPase | Pumping calcium out of the cytoplasm | Increased intracellular calcium, excitotoxicity, apoptosis. nih.govwordpress.com |

Oxidative Stress and Reactive Oxygen Species Production

Exposure to this compound, through its metabolite methylmercury, is strongly associated with the induction of oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. scielo.brmdpi.com Methylmercury enhances the formation of ROS both in vivo and in vitro. scielo.br The generation of ROS is considered an early and critical event in the cascade leading to cellular damage. mdpi.com

Key reactive species produced include superoxide radicals (O₂•−), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). scielo.brnih.gov The primary mechanisms for this increased ROS production involve the disruption of the mitochondrial electron transport chain and the direct inhibition of antioxidant enzymes. nih.govnih.gov This surge in ROS can lead to significant damage to cellular macromolecules, including lipid peroxidation of membranes and oxidative damage to proteins and DNA. scielo.br

Table 1: Research Findings on this compound-Induced Oxidative Stress

| Biological System | Key Findings | References |

|---|---|---|

| Rodent Cerebellum (in vivo) | Enhanced formation of ROS. | scielo.br |

| Isolated Rat Brain Synaptosomes | Increased production of superoxide and hydrogen peroxide. | scielo.brnih.gov |

| Neuronal and Mixed Cell Cultures | Significant increases in ROS levels, leading to cytotoxicity. | scielo.br |

Impact on Mitochondrial Function and Bioenergetics

Mitochondria are primary targets of methylmercury-induced toxicity. mdpi.com The compound readily accumulates in these organelles, leading to profound disturbances in their function and cellular bioenergetics. nih.gov Mercury exposure is known to cause significant ultrastructural and biochemical changes in mitochondria. nih.gov

The toxic effects are multifaceted, beginning with the impairment of the mitochondrial electron transport chain, which not only generates ROS but also compromises the synthesis of ATP. nih.govnih.gov Studies have demonstrated that methylmercury exposure leads to a decrease in mitochondrial membrane potential (ΔΨm), a critical component of energy production. scielo.brresearchgate.net This loss of membrane potential disrupts oxidative phosphorylation, halts ATP synthesis, and can trigger further ROS generation, creating a vicious cycle of mitochondrial damage. scielo.br In cardiomyocyte cell lines, methylmercury exposure resulted in significantly decreased mitochondrial function, including reductions in maximal respiration and reserve capacity. nih.govresearchgate.net

Table 2: Effects of Methylmercury on Mitochondrial Parameters in Cell Lines

| Cell Line | Parameter Affected | Observed Effect | References |

|---|---|---|---|

| AC16 (Human Cardiomyocyte) | Maximal Respiration | Decreased | nih.gov |

| Reserve Capacity | Decreased | nih.gov | |

| ATP Production | Dose-dependent decrease | nih.gov | |

| H9C2 (Rat Cardiomyocyte) | Maximal Respiration | Decreased | nih.gov |

| Reserve Capacity | Decreased | nih.gov | |

| Proton Leak | Increased | nih.gov | |

| Human Neuroblastoma SH-SY5Y | Mitochondrial ROS | Implicated in cell death | jst.go.jpresearchgate.net |

| Caenorhabditis elegans | mtDNA Copy Number | Significantly decreased with co-exposure | nih.gov |

Modulation of Antioxidant Defense Systems at the Molecular Level

This compound, via its active metabolite, significantly disrupts the cell's endogenous antioxidant defense systems. Methylmercury has a very high affinity for sulfhydryl (-SH) and selenohydryl (-SeH) groups, which are crucial functional components of many antioxidant molecules and enzymes. mdpi.comnih.gov

This interaction leads to the direct inhibition of key antioxidant enzymes such as glutathione peroxidase (GPx) and thioredoxin reductase (TrxR). mdpi.comnih.gov GPx, a selenoenzyme, is vital for detoxifying hydrogen peroxide, and its inhibition leads to an accumulation of this damaging ROS. nih.govnih.gov Similarly, the thioredoxin system is critical for maintaining the cellular redox state. nih.gov

Table 3: Molecular Interactions of Methylmercury with Antioxidant Systems

| Target Molecule/System | Mechanism of Interaction | Consequence | References |

|---|---|---|---|

| Glutathione (GSH) | Direct binding to form CH₃Hg-SG complex. | Depletion of cellular GSH stores. | nih.gov |

| Glutathione Peroxidase (GPx) | Interaction with the selenol group in the active site. | Inhibition of enzyme activity, leading to H₂O₂ accumulation. | nih.govnih.gov |

| Thioredoxin Reductase (TrxR) | Binds to selenocysteine residues. | Disruption of the thioredoxin redox system. | mdpi.comnih.gov |

| Superoxide Dismutase (SOD) | Reduced specific activity after exposure. | Impaired conversion of superoxide to hydrogen peroxide. | nih.gov |

Comparative Toxicokinetic Studies of this compound in Non-Human Biological Systems (e.g., microorganisms, cell lines)

The toxicokinetics of this compound—its absorption, distribution, metabolism, and excretion—have been investigated in various non-human systems to understand its mechanism of toxicity. A critical aspect of its toxicokinetics is its high lipophilicity, which allows for rapid absorption through biological membranes. ornl.govnih.gov

Studies in mice have shown that inhaled this compound is almost completely retained initially. cdc.gov A key metabolic step is the conversion of this compound to the monomethylmercury cation (CH₃Hg⁺). ornl.govwikipedia.org This biotransformation is crucial, as this compound itself does not readily bind to cellular proteins, but its metabolite, methylmercury, does. ornl.gov This metabolic process appears to be a prerequisite for its severe neurotoxicity, as studies on cerebellar neurons in vitro found that methylmercury, but not this compound, was directly toxic. ornl.gov

In vitro studies using cell lines have provided further insights. In aggregating cell cultures of fetal rat telencephalon, this compound was found to preferentially affect mature, differentiated cells over immature ones. ornl.gov Research on human periodontal ligament fibroblast and dental pulp stem cells demonstrated that methylmercury induces cytotoxicity and cell death in a concentration-dependent manner. nih.gov Similarly, studies on cardiomyocyte cell lines revealed species-dependent differences in susceptibility, with human-derived AC16 cells showing different bioenergetic responses compared to rat-derived H9C2 cells. nih.gov

Table 4: Toxicokinetic and Cytotoxic Findings in Non-Human Systems

| Biological System | Compound | Key Findings | References |

|---|---|---|---|

| Mice (in vivo) | This compound | High initial retention (~100%) following inhalation. | cdc.gov |

| Metabolized over several days to monomethylmercury, which then enters the brain. | ornl.gov | ||

| Fetal Rat Telencephalon Cells | This compound | Preferentially reduced enzymatic activity in mature, differentiated cells. | ornl.gov |

| Rat Cerebellar Neurons (in vitro) | This compound | Did not decrease cell viability directly. | ornl.gov |

| Methylmercury | Was found to be the toxic species to these neurons. | ornl.gov | |

| Dental Pulp Stem Cells (PDH1) | Methylmercury | Decreased cell viability and metabolism in a concentration-dependent manner. | nih.gov |

Table of Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | (CH₃)₂Hg |

| Methylmercury | CH₃Hg⁺ |

| Superoxide | O₂•− |

| Hydrogen peroxide | H₂O₂ |

| Hydroxyl radical | •OH |

| Glutathione | C₁₀H₁₇N₃O₆S |

| Methane (B114726) | CH₄ |

Computational and Theoretical Studies of Dimethylmercury

Quantum Chemical Calculations of Dimethylmercury Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been extensively used to investigate the fundamental properties of this compound, including its electronic structure and inherent reactivity. These studies aim to elucidate the nature of the Hg-C bonds, electron distribution, and potential reaction pathways.

Calculations of energy and electronic properties provide a foundational understanding of this compound's stability and behavior. Studies have determined various electronic properties and energy profiles related to its interactions. For instance, the Hg-C bond order in adsorbed this compound on (ZnO)₆ clusters has been calculated, indicating its relative weakness researchgate.net. The electronic density has been analyzed using Natural Bond Orbital (NBO) techniques to understand bonding characteristics copernicus.org. Furthermore, the stability of this compound with respect to water molecules and ions like hydronium (H₃O⁺) has been explored using DFT and wave function quantum chemistry methods, revealing that low pH levels favor its decomposition semanticscholar.org. Calculations have also explored the electronic properties of this compound adsorbed on semiconductor surfaces, such as Te-doped GaN monolayers, showing how adsorption can alter band gaps and electronic behavior researchgate.net.

Investigating potential energy surfaces (PES) and determining transition states are vital for understanding reaction mechanisms and activation energies. The Growing String Method has been employed to scan the potential energy surface of this compound adsorption on (ZnO)₆ clusters to identify transition states researchgate.net. Theoretical studies have also explored the protonolysis of the Hg-C bond in this compound, identifying transition states and energy barriers for decomposition routes, particularly in the presence of thiols and ammonium (B1175870) residues acs.orgnih.gov. These calculations help map out the energy landscape of chemical transformations involving this compound.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound and its interactions with its environment over time. These simulations can model solvation shells, membrane permeability, and interactions with surfaces or other molecules.